1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
1-[(3,5-Dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a phenyl group at the 2-position and a 3,5-dimethylbenzyl ether substituent at the 1-position. The 3,5-dimethylbenzyl group is a critical structural feature, known to enhance π–π stacking interactions with aromatic residues in biological targets, as observed in related compounds . Its synthesis typically involves multi-step condensation reactions, often employing benzil and diaminotriazole precursors under optimized solvent and catalytic conditions .
Properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16-12-17(2)14-18(13-16)15-25-24-21-11-7-6-10-20(21)23-22(24)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGCZMJIGSRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the 3,5-Dimethylbenzyl Ether Moiety: The final step involves the etherification of the benzimidazole derivative with 3,5-dimethylbenzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Uracil Derivatives with 3,5-Dimethylbenzyl Substituents
A series of 3-(3,5-dimethylbenzyl)uracil analogs (e.g., compound 10c in ) demonstrated potent anti-HIV-1 activity (EC₅₀ = 0.03 μM) through non-nucleoside reverse transcriptase inhibition. Key differences include:
- Binding Interactions : Both classes utilize the 3,5-dimethylbenzyl group for π–π stacking with Tyr181/Tyr188 residues in HIV-1 RT. However, uracil derivatives rely on H-bonding with Lys101, which is absent in benzimidazoles lacking polar substituents .
Table 1: Anti-HIV Activity Comparison
| Compound | Core Structure | EC₅₀ (μM) | Key Binding Features |
|---|---|---|---|
| 10c (Uracil analog) | Uracil | 0.03 | H-bond with Lys101; π–π stacking |
| Target Benzimidazole | Benzimidazole | N/A* | π–π stacking (predicted) |
Benzimidazole Derivatives with Varied Substituents
1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole ():
- Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids (): Structural Complexity: Triazole-thiazole extensions improve binding to enzymatic pockets (e.g., α-glucosidase inhibition). Synthesis Yields: High yields (≥90%) for similar benzimidazole derivatives suggest scalable synthetic routes .
Biological Activity
1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a benzimidazole core with a phenyl group and a 3,5-dimethylbenzyl ether moiety. The synthesis typically involves:
- Formation of Benzimidazole Core : Condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Introduction of Phenyl Group : Achieved through Friedel-Crafts alkylation.
- Etherification : The final step involves the reaction with 3,5-dimethylbenzyl alcohol.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their various biological activities. The specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that certain modifications in the benzimidazole structure can enhance activity against various bacterial strains.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It may interact with cellular pathways involved in tumor growth and proliferation. A structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzimidazole ring can significantly influence its anticancer potency.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase. In vitro studies report IC50 values ranging from 0.050 µM to 25.30 µM against acetylcholinesterase, indicating substantial enzyme inhibition compared to standard drugs like donepezil .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes, altering their functionality.
- Cellular Pathway Modulation : It can influence signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
A comparison with other benzimidazole derivatives reveals unique properties attributed to the specific substitutions present in this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 1-(4-Chlorophenyl)-2-methylbenzimidazole | - | High | Moderate |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | - | Low | High |
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Screening : A study reported that derivatives of benzimidazole exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines through apoptosis induction.
Q & A
Q. What are the standard synthetic methodologies for 1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole?
The synthesis typically involves condensation reactions between substituted o-phenylenediamines and carbonyl derivatives. Key steps include:
- Oxidative cyclization of Schiff bases formed from o-phenylenediamine and aldehydes under acidic or catalytic conditions (e.g., LaCl₃, trimethylsilyl chloride) .
- Catalyst optimization : Lanthanum chloride (LaCl₃) in ethanol under reflux achieves yields >85% for analogous benzimidazoles, while trimethylsilyl chloride in a two-phase system minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency for benzyloxy-substituted intermediates .
Q. Table 1: Comparison of Catalytic Methods
| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| LaCl₃ | Ethanol | 85–90 | ≥95% | |
| Trimethylsilyl chloride | Toluene/H₂O | 75–80 | 92% | |
| K₂CO₃/NaOMe | Methanol | 75 | 95.5% |
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- Spectroscopic techniques :
- Elemental analysis : Experimental vs. calculated C/H/N/O percentages (e.g., <0.5% deviation) validate purity .
- Melting point consistency : Sharp melting ranges (e.g., 141–143°C for triazole analogs) indicate crystalline homogeneity .
Q. What preliminary biological assays are relevant for evaluating its pharmacological potential?
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values <10 µg/mL indicate potency; e.g., compound 3A-1: IC₅₀ = 0.038 µg/mL vs. BHT standard: 14.44 µg/mL) .
- Analgesic screening : Acetic acid-induced writhing models in mice (e.g., 88.24% inhibition at 50 mg/kg for benzimidazole derivatives) .
- Antimicrobial testing : Agar diffusion assays against gram-positive/negative bacteria (zone of inhibition >15 mm suggests activity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substitution at position 1/2 : Introducing electron-withdrawing groups (e.g., -CF₃) or bulky aryl rings (e.g., 4-fluorophenyl) enhances binding to targets like EGFR or Hedgehog pathways .
- Benzyloxy modifications : Replacing 3,5-dimethylbenzyl with 2,4-dichlorophenoxy groups improves metabolic stability (t₁/₂ >6 hrs in microsomal assays) .
- Hybrid scaffolds : Fusion with triazole or thiazole rings (e.g., compound 9c) increases solubility and kinase inhibitory activity (IC₅₀ = 1.2 µM vs. Erlotinib: 0.8 µM) .
Q. Table 2: SAR Trends for Key Derivatives
| Derivative | Substitution | Activity (IC₅₀/Inhibition) | Target |
|---|---|---|---|
| 3A-3 | 2-Phenyl, 5-nitro | 88.24% writhing inhibition | COX-2 |
| 9c | 4-Bromophenyl-thiazole | IC₅₀ = 1.2 µM | EGFR-TK |
| SANT-2 analog | 3,4,5-Trimethoxybenzamide | Hedgehog pathway blockade (Ki = 0.4 µM) | SMO receptor |
Q. What computational strategies predict binding modes and optimize target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., benzimidazole-EGFR hydrogen bonds at Lys745 and Met793) .
- Quantum mechanical calculations : HOMO-LUMO energy gaps (e.g., ΔE = 3.2 eV) predict charge transfer efficiency in n-type doping applications .
- MD simulations : 100-ns trajectories assess stability of benzimidazole-protease complexes (RMSD <2.0 Å indicates robust binding) .
Q. How can contradictory pharmacological data be resolved?
- Dose-response reevaluation : Confirm activity trends across multiple concentrations (e.g., antioxidant IC₅₀ variability in derivatives 3A-1 vs. 3A-3) .
- Structural analogs : Compare bioactivity of stereoisomers (e.g., RS vs. SR sulfoxide configurations in proton pump inhibitors) .
- Target selectivity profiling : Kinase panel screens (e.g., 50-kinase assay) differentiate off-target effects (e.g., compound 9c’s selectivity for EGFR over VEGFR) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Salt formation : Protic salts (e.g., HCl salts of imidazolium derivatives) enhance aqueous solubility (logP reduction from 3.5 to 1.8) .
- Microencapsulation : PLGA nanoparticles increase plasma half-life from 2 to 12 hours in rodent models .
- Steric shielding : 3,5-dimethyl substitution on the benzyl group reduces oxidative metabolism by CYP3A4 .
Q. How are in vitro and in vivo models integrated to validate therapeutic potential?
- In vitro :
- In vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
